7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H28N4O4 and its molecular weight is 412.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide are mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival.
Mode of Action
This compound interacts with its targets, mTOR kinase and PI3 kinase, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cell growth and proliferation.
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth. By inhibiting mTOR and PI3 kinase, this compound disrupts this pathway, leading to downstream effects such as reduced cell proliferation and survival.
Result of Action
The molecular and cellular effects of this compound’s action include reduced cell proliferation and survival due to the inhibition of mTOR and PI3 kinase . This can lead to the death of cancer cells, making the compound potentially useful in cancer treatment.
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-2,4-dioxo-N-(3-propan-2-yloxypropyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-15(2)30-12-8-11-23-19(27)18-13-17-20(24(3)22(29)25(4)21(17)28)26(18)14-16-9-6-5-7-10-16/h5-7,9-10,13,15H,8,11-12,14H2,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJSOPMWZIOEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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